molecular formula C16H14N6S B4086305 4,6-dimethyl-2-{[(1-phenyl-1H-tetrazol-5-yl)methyl]thio}nicotinonitrile

4,6-dimethyl-2-{[(1-phenyl-1H-tetrazol-5-yl)methyl]thio}nicotinonitrile

Cat. No. B4086305
M. Wt: 322.4 g/mol
InChI Key: CSPJWVSGYLAPPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6-dimethyl-2-{[(1-phenyl-1H-tetrazol-5-yl)methyl]thio}nicotinonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a heterocyclic organic compound that contains a tetrazole ring, which is known for its unique properties.

Scientific Research Applications

4,6-dimethyl-2-{[(1-phenyl-1H-tetrazol-5-yl)methyl]thio}nicotinonitrile has been studied extensively for its potential applications in various fields. Some of the most notable research applications of this compound include its use as a fluorescent probe for the detection of metal ions, its potential as a therapeutic agent for the treatment of cancer, and its use as a precursor for the synthesis of other heterocyclic compounds.

Mechanism of Action

The mechanism of action of 4,6-dimethyl-2-{[(1-phenyl-1H-tetrazol-5-yl)methyl]thio}nicotinonitrile is not fully understood. However, it is believed that the compound interacts with various cellular components, including proteins and nucleic acids, to exert its effects. Additionally, the tetrazole ring in the compound is known to have unique properties that may contribute to its mechanism of action.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. For example, the compound has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and modulate the activity of various enzymes and signaling pathways. Additionally, the compound has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic applications.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4,6-dimethyl-2-{[(1-phenyl-1H-tetrazol-5-yl)methyl]thio}nicotinonitrile in lab experiments is its high yield and purity. Additionally, the compound is relatively easy to synthesize and can be purified through various techniques. However, one of the main limitations of using this compound in lab experiments is its potential toxicity. As with any chemical compound, proper safety precautions should be taken when handling and using this compound.

Future Directions

There are many potential future directions for the study of 4,6-dimethyl-2-{[(1-phenyl-1H-tetrazol-5-yl)methyl]thio}nicotinonitrile. Some of the most promising areas of research include the development of new therapeutic agents based on the compound, the use of the compound as a fluorescent probe for the detection of other molecules, and the synthesis of new heterocyclic compounds based on the structure of this compound. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential applications in various fields.

properties

IUPAC Name

4,6-dimethyl-2-[(1-phenyltetrazol-5-yl)methylsulfanyl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N6S/c1-11-8-12(2)18-16(14(11)9-17)23-10-15-19-20-21-22(15)13-6-4-3-5-7-13/h3-8H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSPJWVSGYLAPPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C#N)SCC2=NN=NN2C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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